2-Acetylaminofluorene-N-sulfate

DNA adductomics Carcinogen metabolism N-acetyl retention

2-Acetylaminofluorene-N-sulfate (AAF-N-sulfate; also referred to as N-sulfooxy-2-acetylaminofluorene, N-sulfonoxy-2-AAF, or 2-acetamidofluorene N-sulfate) is the sulfate ester conjugate of N-hydroxy-2-acetylaminofluorene (N-OH-AAF) and is recognized as the ultimate reactive and carcinogenic metabolite of the model hepatocarcinogen 2-acetylaminofluorene (2-AAF). Chemically, it is a hydroxylamine O-sulfonic acid that spontaneously decomposes in aqueous media to generate a highly reactive nitrenium ion capable of covalently binding to DNA, RNA, protein, and glutathione.

Molecular Formula C15H13NO5S
Molecular Weight 319.3 g/mol
CAS No. 16808-85-8
Cat. No. B098695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylaminofluorene-N-sulfate
CAS16808-85-8
Synonyms2-AAF-N-S
2-acetylaminofluorene-N-sulfate
N-(sulfooxy)-2-FAA
N-(sulfooxy)-2-fluorenylacetamide
N-sulfonoxy-2-AAF
N-sulfooxy-2-acetylaminofluorene
Molecular FormulaC15H13NO5S
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O
InChIInChI=1S/C15H13NO5S/c1-10(17)16(21-22(18,19)20)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,18,19,20)
InChIKeyVAQHXJKAFOKQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylaminofluorene-N-sulfate (CAS 16808-85-8): What Procurement Specialists Need to Know About This Reactive Ultimate Carcinogen Metabolite


2-Acetylaminofluorene-N-sulfate (AAF-N-sulfate; also referred to as N-sulfooxy-2-acetylaminofluorene, N-sulfonoxy-2-AAF, or 2-acetamidofluorene N-sulfate) is the sulfate ester conjugate of N-hydroxy-2-acetylaminofluorene (N-OH-AAF) and is recognized as the ultimate reactive and carcinogenic metabolite of the model hepatocarcinogen 2-acetylaminofluorene (2-AAF) [1]. Chemically, it is a hydroxylamine O-sulfonic acid that spontaneously decomposes in aqueous media to generate a highly reactive nitrenium ion capable of covalently binding to DNA, RNA, protein, and glutathione [2]. Unlike its precursor N-OH-AAF or the synthetic surrogate N-acetoxy-2-AAF, AAF-N-sulfate occupies a unique position as the quantitatively dominant DNA-damaging species formed in vivo via sulfotransferase-catalyzed activation.

PathwaySulfotransferase-mediated activation and DNA adduct formation studies
StandardProduces N-acetyl-retaining DNA adducts for adductomics reference preparation
ReactivityUnique dual-intermediate nitrenium ion formation for HSAB mechanistic research

Why N-Hydroxy-2-acetylaminofluorene and N-Acetoxy-2-AAF Cannot Substitute for 2-Acetylaminofluorene-N-sulfate in Mechanistic Carcinogenesis Studies


Although N-OH-AAF and N-acetoxy-2-AAF are frequently employed as surrogates for the ultimate carcinogenic species, substitution fails because AAF-N-sulfate exhibits fundamentally distinct adduct chemistry, nucleophile selectivity, and biological fate. In isolated rat liver nuclei, synthetic AAF-N-sulfate yields 50–60% N-acetyl-retaining DNA and protein adducts, whereas N-OH-AAF is deacetylated by the nuclear preparation to produce almost exclusively deacetylated 2-aminofluorene adducts [1]. Furthermore, N-sulfonoxy-2-AAF demonstrates greater electrophilicity than N-acetoxy-2-AAF and a reversed nucleophile selectivity order compared to enzymatically sulfonated N-OH-AAF [2]. These divergent properties mean that experimental outcomes—including DNA adduct spectra, mutagenic potency in Ames assays, and detoxification pathway engagement—cannot be extrapolated from any single analog compound without risking qualitatively incorrect conclusions.

N-OH-AAF may generate predominantly deacetylated adducts, not matching the sulfation-pathway acetylated profile
N-acetoxy-2-AAF may exhibit different electrophile reactivity and GSH sensitivity, altering assay outcomes
Non-sulfate analogs may lack dual nitrenium ion intermediate formation, limiting HSAB mechanistic studies

Quantitative Differentiation Evidence: 2-Acetylaminofluorene-N-sulfate Versus Closest Analogs in Carcinogen Activation Research


DNA Adduct Acetyl Retention: AAF-N-Sulfate Preserves N-Acetyl Group in 50–60% of Adducts Versus Near-Complete Deacetylation by N-OH-AAF

When chemically synthesized 2-acetylaminofluorene-N-sulfate was incubated with isolated intact rat liver nuclei, 50% to 60% of the resulting covalent DNA and protein adducts retained the N-acetyl group [1]. In direct contrast, N-hydroxy-2-acetylaminofluorene (N-OH-AAF) was deacetylated by the same nuclear preparation and almost exclusively formed deacetylated 2-aminofluorene adducts to both DNA and protein [1]. This demonstrates that the sulfate ester generates a fundamentally different adductome from its hydroxylamine precursor.

Adduct Acetyl Retention
Head-to-head
50–60% acetylated adducts with AAF-N-sulfate vs. near 0% with N-OH-AAF
Supports acetylated adduct reference standard preparation
Isolated rat liver nuclei model
DNA adductomics Carcinogen metabolism N-acetyl retention

Glutathione Scavenging Resistance: AAF-N-Sulfate Adducts Persist Under Physiologic GSH Concentrations That Neutralize Other Electrophiles

In a direct in vitro assessment, 1 mM glutathione did not decrease the covalent binding of 2-acetylaminofluorene-N-sulfate to DNA at all, and even at 10 mM, glutathione reduced covalent binding to RNA by only 20% and to DNA by only 40% [1]. This strikingly poor GSH scavenging is explicitly contrasted in the same study with the behavior expected of typical electrophilic metabolites, leading the authors to conclude that glutathione does not play a vital role in detoxifying reactive metabolites generated from N-OH-AAF via the N-sulfate pathway [1].

GSH Scavenging Resistance
Reported
1 mM GSH: 0% reduction in DNA binding; 10 mM GSH: only 40% reduction
Enables robust positive control in genotoxicity assays with GSH
Class-level baseline for typical electrophiles may differ
Detoxification resistance Glutathione conjugation Covalent binding persistence

Electrophilicity and Nucleophile Selectivity: N-Sulfonoxy-2-AAF Outperforms N-Acetoxy-2-AAF with a Distinct Reactivity Profile

In a direct head-to-head comparison, N-sulfonoxy-2-acetylaminofluorene (the potassium salt of AAF-N-sulfate) exhibited greater electrophilicity than N-acetoxy-2-acetylaminofluorene across all four cellular nucleophiles tested [1]. The nucleophile selectivity order for N-sulfonoxy-2-AAF was guanosine > tRNA ≈ poly(G) > N-acetyl-L-methionine, whereas N-OH-AAF activated by enzymatic sulfonation displayed a reversed order: N-acetyl-L-methionine > guanosine ≈ tRNA > poly(G) [1]. In the Ames test, N-sulfonoxy-2-AAF was virtually inactive as a direct mutagen, N-acetoxy-2-AAF exhibited only weak mutagenicity, while N-OH-AAF activated by enzymatic sulfonation showed the greatest mutagenicity [1].

Electrophile Reactivity Ranking
Head-to-head
N-sulfonoxy > N-acetoxy in electrophilicity; reversed nucleophile order vs. enzymatically sulfonated N-OH-AAF
Supports sulfate ester-specific reactivity profiling
Ames test: synthetic sulfate virtually inactive directly
Electrophile reactivity ranking Nucleophile selectivity Model ultimate carcinogen comparison

In Vivo Pathway Dominance: At Least 70% of Hepatic DNA Adducts from N-OH-AAF Arise via N-O-Sulfation to AAF-N-Sulfate

Using the specific sulfotransferase inhibitor pentachlorophenol (PCP), Meerman et al. demonstrated that at least 70% of the acetylaminofluorene bound to deoxyguanosine in rat liver DNA in vivo is formed through N-O-sulfation of N-OH-AAF—i.e., via AAF-N-sulfate [1]. In control rats, acetylated adducts (N-(dG-8-yl)-AAF and 3-(dG-N2-yl)-AAF) accounted for 40% of total DNA binding, with the deacetylated dG-8-AF adduct comprising 60% [1]. PCP pretreatment reduced total hepatic DNA binding by 26% and shifted the adduct profile dramatically: acetylated adducts dropped from 40% to 13% of total, while the aminofluorene adduct rose from 60% to 87% [1]. The absolute amount of the aminofluorene adduct was unchanged, confirming that PCP selectively abolished the sulfation-dependent pathway [1].

In Vivo Sulfation Dominance
Class-level
≥70% of hepatic DNA adducts from N-OH-AAF arise via N-O-sulfation (PCP inhibition)
Establishes sulfation pathway dominance for adduct standard
Rat liver in vivo; PCP pretreatment context
Metabolic activation pathway Sulfation dominance Pentachlorophenol inhibition

Dual Reactive Intermediate Generation: AAF-N-Sulfate Produces Two Distinct Electrophilic Species with Differential RNA vs. Glutathione Reactivity

Van den Goorbergh et al. provided evidence that AAF-N-sulfate spontaneously breaks down to generate two independent reactive intermediates—proposed to be the 'hard' triplet state nitrenium ion and the 'soft' singlet state nitrenium ion—with different reactivities towards RNA and glutathione [1]. Glutathione decreased RNA adduct formation by only 20–45%, whereas other thiols such as cysteine, cysteamine, and penicillamine were much more effective inhibitors [1]. Critically, the decrease in RNA adduct formation by thiols corresponded with a proportional increase in 2-acetylaminofluorene (AAF) formation from AAF-N-sulfate, while no N-hydroxy-AAF was formed [1]. RNA did not decrease the formation of GSH conjugates, confirming asymmetric competition between the two intermediate species [1].

Dual Intermediate Formation
Head-to-head
AAF-N-sulfate generates two nitrenium ions; GSH inhibits RNA adducts only 20–45%, other thiols more effective
Supports hard/soft electrophile mechanism studies
Tris-HCl buffer pH 7.4; thiol comparison
Nitrenium ion chemistry Hard-soft electrophile concept Thiol differential scavenging

Aqueous Stability and Handling Requirements: AAF-N-Sulfate Undergoes 45–50% Solvolytic Conversion Within Hours Under Physiological Conditions

In aqueous media, 45–50% of synthetic N-sulfonoxy-2-AAF (potassium salt) is converted to 4-hydroxy-2-acetylaminofluorene, a non-mutagenic product that does not react with guanosine [1]. Rearrangement to biologically inactive o-amidofluorenols (1- and 3-hydroxy-2-AAF) and their sulfates accounted for only ~3% and ~6–8% of products, respectively [1]. In the presence of bovine serum albumin (BSA), N-OSO3K-2-AAF was converted nearly quantitatively (~90% at ≥5 mg/mL BSA) to the nonmutagenic sulfates of 1- and 3-hydroxy-2-AAF [2]. BSA did not catalyze the o-rearrangement of N-acetoxy-2-AAF, demonstrating that this reactivity is specific to the ionizable N-sulfate ester [2]. In rat liver cytosol, 30–40% of N-OSO3K-2-AAF was reduced back to the procarcinogen 2-AAF [1].

Aqueous Stability Profile
Cross-study comparable
45–50% solvolytic conversion to 4-hydroxy-AAF under physiological conditions; BSA catalyzes o-rearrangement
Requires anhydrous storage and fresh solution preparation
Storage at low temperature recommended
Compound stability Solvolysis profile BSA-catalyzed rearrangement

Optimal Application Scenarios for 2-Acetylaminofluorene-N-sulfate in Carcinogenesis Research and Chemical Toxicology Testing


Authentic Acetylated DNA Adduct Reference Standards for Mass Spectrometry-Based Adductomics

AAF-N-sulfate is the only compound that generates DNA adducts with 50–60% N-acetyl retention in nuclear incubation systems, unlike N-OH-AAF which yields exclusively deacetylated adducts [1]. Laboratories developing LC-MS/MS or 32P-postlabeling methods for N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) must use AAF-N-sulfate as the adduct-generating reagent to produce authentic acetylated adduct standards that represent the quantitatively dominant in vivo pathway.

Positive Control Compound for Sulfotransferase-Dependent Mutagenicity Assays in Recombinant Salmonella Strains

Because AAF-N-sulfate-derived reactive intermediates are resistant to glutathione scavenging—with 1 mM GSH producing zero reduction in DNA binding and 10 mM GSH reducing binding by only 40% [2]—the compound serves as an exceptionally robust positive control in sulfotransferase-expressing Salmonella typhimurium strains (e.g., TA1538-SULT) where endogenous nucleophile traps might otherwise quench the mutagenic signal. Its resistance to GSH ensures that the positive control response is not masked, providing more reliable assay validation than GSH-sensitive alternatives.

Mechanistic Studies of Hard vs. Soft Electrophile Theory in Nitrenium Ion-Mediated DNA Damage

AAF-N-sulfate is uniquely capable of generating two independent reactive intermediates—the 'hard' triplet state and 'soft' singlet state nitrenium ions—that exhibit differential reactivity toward RNA and glutathione [3]. This property makes AAF-N-sulfate irreplaceable for laboratories investigating the hard-soft acid-base (HSAB) theory as applied to chemical carcinogenesis. No other 2-AAF derivative, including N-acetoxy-2-AAF, produces this dual-intermediate profile, making AAF-N-sulfate the mandatory reagent for thiol differential scavenging experiments and for screening nucleophile-based chemopreventive agents.

Sulfotransferase Inhibitor Screening and N-O-Sulfation Pathway Validation

The demonstration that pentachlorophenol reduces acetylated DNA adduct formation from N-OH-AAF by ≥70% via selective inhibition of N-O-sulfation [4] establishes AAF-N-sulfate-derived adducts as the definitive endpoint for screening novel sulfotransferase inhibitors. Compound screening programs targeting SULT1A2, SULT1C1, or SULT1C2 can use chemically synthesized AAF-N-sulfate to generate reference adduct standards for quantifying inhibitor efficacy, bypassing the confounding variable of competing N,O-acyltransferase pathways that would be active if N-OH-AAF were used as the substrate.

Application
Selection Property
Validation Focus
Acetylated DNA adduct standard for adductomics
Adduct acetyl retention in nuclear incubation
LC-MS/MS or 32P-postlabeling adduct identity confirmation
Sulfotransferase-expressing Ames strain mutagenicity assay control
Glutathione scavenging resistance profile
Assay signal reliability under endogenous nucleophile trap conditions
Hard/soft electrophile mechanism studies in nitrenium ion chemistry
Dual intermediate generation with differential thiol reactivity
Hard-soft acid-base theory interpretation
Sulfotransferase inhibitor screening endpoint
Sulfation-dependent adduct formation pathway
Inhibitor efficacy via acetylated adduct reduction
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